1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

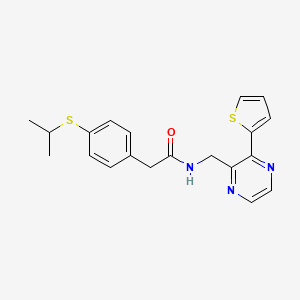

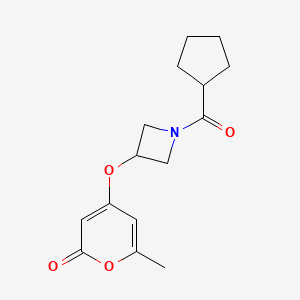

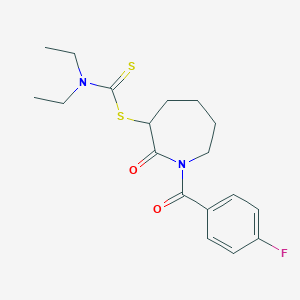

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical compound . The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor .

Synthesis Analysis

The synthesis of compounds with the 3,4-dimethoxybenzyl group involves a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzyl compounds can be viewed using Java or Javascript . The InChI string for 3,4-dimethoxybenzylamine, a related compound, is1S/C9H13NO2/c1-11-8-4-3-7 (6-10)5-9 (8)12-2/h3-5H,6,10H2,1-2H3 . Chemical Reactions Analysis

DDQ is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions and showing three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzyl compounds include a boiling point of 281-284 °C and a density of 1.109 g/mL at 25 °C . The refractive index n20/D is 1.556 (lit.) .Applications De Recherche Scientifique

Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Formation of Self-Assembled Monolayers (SAMs)

The compound can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications .

Facilitating Syntheses of Precursors

The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .

Catalyst for Benzyl Alcohol Oxidation

The compound can potentially be used in the selective liquid phase oxidation of alcohols to the corresponding carbonyl compounds . For example, benzyl alcohol can be converted to benzaldehyde, which is largely used in the pharmaceutical and agricultural industries .

Fuel for Microbial Fuel Cell (MFC)

3,4-Dimethoxybenzyl alcohol, a related compound, has been used as the fuel of the microbial fuel cell (MFC) to generate power . It’s plausible that 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate could have similar applications.

Raw Material for Cyclotriveratrylene Synthesis

3,4-Dimethoxybenzyl alcohol is the raw material for the synthesis of cyclotriveratrylene, which is used in host-guest chemistry . It’s possible that 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate could be used in a similar manner.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBDXNUKVFNZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)